molecular formula C12H16BrNO2 B1522728 4-Bromo-N-butyl-3-methoxybenzamide CAS No. 1065074-09-0

4-Bromo-N-butyl-3-methoxybenzamide

Cat. No. B1522728
CAS RN: 1065074-09-0
M. Wt: 286.16 g/mol
InChI Key: BFVPFPIKPIPCKQ-UHFFFAOYSA-N
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Description

4-Bromo-N-butyl-3-methoxybenzamide is a chemical compound with the molecular formula C12H16BrNO2 . It has an average mass of 286.165 Da and a monoisotopic mass of 285.036438 Da .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N-butyl-3-methoxybenzamide consists of a benzamide core with a bromine atom at the 4th position, a butyl group attached to the nitrogen atom, and a methoxy group at the 3rd position .

Scientific Research Applications

Proteomics Research

4-Bromo-N-butyl-3-methoxybenzamide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound’s unique molecular structure, characterized by the presence of a bromo group and a methoxybenzamide moiety, makes it suitable for modifying peptides and proteins to study their interaction with other biomolecules . This can help in identifying new targets for drug development and understanding the mechanisms of diseases at a molecular level.

Pharmaceutical Research

In pharmaceutical research, this compound is valuable for its potential role in the synthesis of new drug candidates. Its brominated aromatic ring can act as a pharmacophore, interacting with biological targets to modulate their activity. Researchers can use it to develop novel compounds with therapeutic properties, particularly in the areas of anti-inflammatory and analgesic medications.

Materials Science

N-Butyl 4-Bromo-3-methoxybenzamide: finds applications in materials science due to its ability to participate in various chemical reactions. It can be used to create polymers with specific properties or to modify the surface chemistry of materials. This can lead to the development of new materials with applications in biotechnology, electronics, and nanotechnology.

Molecular Biology

In molecular biology, this compound can be used as a building block for synthesizing nucleotide analogs. These analogs can be incorporated into DNA or RNA strands to study the effects of mutations or to develop new techniques for gene editing. The compound’s reactivity with nucleophilic groups makes it a versatile tool for molecular biologists.

Chemical Synthesis

4-Bromo-N-butyl-3-methoxybenzamide: is a valuable reagent in organic synthesis. It can act as an intermediate in the preparation of more complex molecules. Its bromo group is particularly reactive in cross-coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds in organic chemistry .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods to quantify the presence of similar compounds in a mixture. Its distinct spectral properties allow for its detection and quantification using techniques like mass spectrometry and NMR spectroscopy .

Biochemistry

N-Butyl 4-Bromo-3-methoxybenzamide: can be employed in biochemistry for studying enzyme kinetics and inhibition. It can serve as a substrate or inhibitor for various enzymes, helping to elucidate their catalytic mechanisms and how they can be modulated .

Environmental Science

Lastly, the environmental fate of 4-Bromo-N-butyl-3-methoxybenzamide can be studied to understand its biodegradation and potential impact on ecosystems. It can be used as a model compound to study the environmental behavior of brominated organic compounds, which are of concern due to their persistence and possible bioaccumulation .

Safety and Hazards

When handling 4-Bromo-N-butyl-3-methoxybenzamide, it is recommended to wear suitable gloves and eye protection. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

4-bromo-N-butyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-4-7-14-12(15)9-5-6-10(13)11(8-9)16-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVPFPIKPIPCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674613
Record name 4-Bromo-N-butyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-butyl-3-methoxybenzamide

CAS RN

1065074-09-0
Record name 4-Bromo-N-butyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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